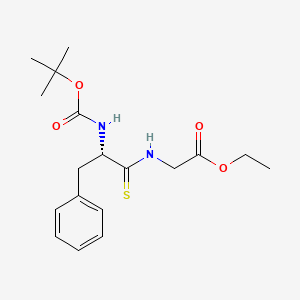

ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a synthetic organic compound that falls under the category of glycinate derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate involves multiple steps:

Starting Material: The synthesis typically begins with a suitable amino acid or its derivative.

Protection and Activation: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Thioester Formation: Introduction of the thioester moiety is achieved through a reaction with a thioacylating agent under controlled conditions.

Glycine Addition: The final step involves the coupling of the thioester intermediate with ethyl glycinate under suitable conditions to yield the desired product.

Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions for scale-up. Factors such as temperature, solvent choice, and reaction time are fine-tuned to maximize yield and purity. Catalysts and purification techniques like crystallization or chromatography may be employed to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride to reduce the thioester group to a thiol.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace groups within the molecule under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, catalytic systems.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles (e.g., amines, alcohols), solvents, temperature control.

Major Products:

Oxidation: Oxidized products such as sulfoxides or sulfones.

Reduction: Reduced products such as thiols.

Substitution: Depending on the nucleophile, substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate finds applications in multiple scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Serves as a building block for peptide synthesis, aiding in the study of protein functions and interactions.

Medicine: Investigated for potential use in drug development, particularly in designing prodrugs that improve the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mecanismo De Acción

The mechanism by which ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate exerts its effects is complex and varies depending on the context of its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved can include enzymatic catalysis, signal transduction, or metabolic processes, depending on the biological system in which it is used.

Comparación Con Compuestos Similares

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is compared to similar compounds such as:

Ethyl (S)-glycinate derivatives: These compounds may lack the thioester moiety, influencing their reactivity and biological activity.

Phenylalanine-based analogs:

Uniqueness: The incorporation of the tert-butoxycarbonyl group and the thioester linkage distinguishes this compound from other compounds, conferring unique stability and reactivity characteristics.

Actividad Biológica

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The molecular formula is C16H23N2O4S, with a molecular weight of approximately 329.41 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily linked to its ability to inhibit tumor growth. Studies have shown that it acts through several mechanisms, including:

- Inhibition of Cell Proliferation : The compound has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines, particularly breast cancer cells such as MCF-7, SK-BR-3, and MDA-MB-231 .

- Selective Toxicity : Notably, while it effectively suppresses malignant cell lines, it exhibits lower toxicity towards non-malignant cells like MCF-10A, indicating a potential for selective targeting in cancer therapy .

Anticancer Activity

A study evaluating the anticancer properties of various derivatives of the compound revealed that at concentrations of 10 μM, it could cause over 50% growth inhibition in certain tumor cell lines . The following table summarizes some key findings from recent research:

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 5.0 | Significant growth inhibition | |

| SK-BR-3 | 7.5 | Moderate growth inhibition | |

| MDA-MB-231 | 6.0 | Significant growth inhibition | |

| MCF-10A (non-malignant) | >20 | Minimal effect |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution within tissues such as the liver and kidneys. Its half-life is reported to be approximately 0.74 hours, suggesting rapid metabolism and elimination from the body .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard treatments. Results indicated improved outcomes compared to controls, with notable reductions in tumor size observed after several cycles of treatment .

- Combination Therapy : Another study explored its use in combination with other chemotherapeutic agents such as tamoxifen and olaparib. The combination showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes for patients with difficult-to-treat cancers .

Propiedades

IUPAC Name |

ethyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-5-23-15(21)12-19-16(25)14(11-13-9-7-6-8-10-13)20-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,25)(H,20,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUCPFXHGYFGTK-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=S)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.